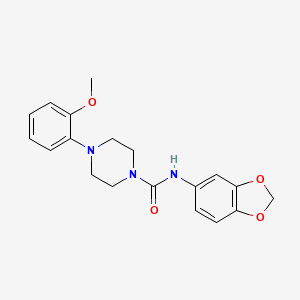![molecular formula C17H17ClN2O2S B5441110 N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5441110.png)
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, also known as SN-38, is a synthetic derivative of the natural compound camptothecin. SN-38 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including colon, lung, breast, ovarian, and pancreatic cancer. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been studied for its potential to overcome drug resistance in cancer cells.
Mechanism of Action
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide works by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. When topoisomerase I is inhibited, DNA replication is disrupted, leading to cell death. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its potent anticancer activity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, one of the limitations of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its toxicity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is highly toxic and can be difficult to handle safely.
Future Directions
There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide. One area of interest is the development of new delivery methods for N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can improve its efficacy and reduce its toxicity. Another area of interest is the development of new derivatives of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can overcome drug resistance in cancer cells. Additionally, there is interest in exploring the potential of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in combination with other anticancer agents for the treatment of cancer.
Synthesis Methods
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is synthesized from irinotecan, a prodrug that is used in the treatment of colon cancer. Irinotecan is metabolized in the body to produce N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, which is the active form of the drug. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide can also be synthesized in the laboratory using a variety of methods, including chemical synthesis and enzymatic conversion.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(21)19-14-6-4-7-15(9-14)20-17(22)11-23-10-13-5-2-3-8-16(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIJEFPZFHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(2-methoxyphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5441035.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5441055.png)
![4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5441056.png)
![3-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5441060.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(pyridin-3-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5441073.png)
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B5441083.png)

![4-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-isopropylpyrimidine](/img/structure/B5441087.png)
![(3R*,3aR*,7aR*)-1-(3-methoxypropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441089.png)
![N-[4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-4-oxobutyl]acetamide](/img/structure/B5441100.png)
![N-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5441107.png)